Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate
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Overview
Description
Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate is an organic compound with a complex structure that includes a diethylamino group and a phenylamino group attached to a decanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 10-chloro-10-oxodecanoate: Similar in structure but contains a chlorine atom instead of the diethylamino group.
Methyl 10-(diethylamino)-10-oxodecanoate: Similar but lacks the phenylamino group.
Uniqueness
Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate is unique due to the presence of both diethylamino and phenylamino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H34N2O3 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
methyl 10-[4-(diethylamino)anilino]-10-oxodecanoate |
InChI |
InChI=1S/C21H34N2O3/c1-4-23(5-2)19-16-14-18(15-17-19)22-20(24)12-10-8-6-7-9-11-13-21(25)26-3/h14-17H,4-13H2,1-3H3,(H,22,24) |
InChI Key |
MIOAEEWDFLQNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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